molecular formula C15H22ClNO3S B497550 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide CAS No. 927641-39-2

4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide

Cat. No.: B497550
CAS No.: 927641-39-2
M. Wt: 331.9g/mol
InChI Key: AMMRIBOBKXAYML-UHFFFAOYSA-N
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Description

4-Chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine (Cl) at position 4, an ethoxy group (–OCH₂CH₃) at position 3, and a sulfonamide (–SO₂NH–) group linked to a cycloheptyl moiety. This compound is part of a broader class of sulfonamides, which are widely studied for their applications in medicinal chemistry, materials science, and catalysis.

  • Sulfonylation: Reaction of a substituted benzene sulfonyl chloride with cycloheptylamine.
  • Substituent Introduction: Sequential functionalization of the benzene ring via electrophilic substitution or coupling reactions to install the chloro and ethoxy groups.
  • Purification: Crystallization or chromatographic techniques to isolate the final product .

Properties

IUPAC Name

4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO3S/c1-2-20-15-11-13(9-10-14(15)16)21(18,19)17-12-7-5-3-4-6-8-12/h9-12,17H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMRIBOBKXAYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cycloheptylamine and ethoxybenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

    Reduction Reactions: The nitro group can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

Scientific Research Applications

4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide and other sulfonamide derivatives from the evidence:

Compound Name Substituents on Benzene Ring Sulfonamide-Linked Group Key Functional Features
4-Chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide 4-Cl, 3-OCH₂CH₃ Cycloheptyl Ethoxy group, bulky cycloheptyl
4-Chloro-N-cyclohexylbenzenesulfonamide 4-Cl Cyclohexyl Smaller cyclohexyl group
Compound 11 () 4-Cl, 2-thioether Imino(imidazolyl)methyl Thioether, imidazole ring
Compound 14 () 4-Cl, 2-ethoxycarbonylmethylthio Imino(imidazolyl)methyl Thioester, ethoxycarbonyl group
4-[5-(4-Chlorophenyl)-pyrazol-1-yl]benzenesulfonamide 4-Cl, pyrazole ring None (sulfonamide direct) Pyrazole heterocycle

Key Observations :

  • Electronic Effects : The ethoxy group (–OCH₂CH₃) at position 3 is electron-donating, which may stabilize the sulfonamide moiety through resonance, contrasting with thioether or thioester substituents in compounds that alter electron density differently .

Key Observations :

  • Melting Points : Cyclohexyl analogs (e.g., ) exhibit lower melting points than thioether-linked derivatives (e.g., Compound 11), likely due to weaker hydrogen bonding in the latter .
  • Solubility: The ethoxy group in the target compound may enhance solubility in polar aprotic solvents compared to nonpolar thioether derivatives .

Hydrogen Bonding and Crystallographic Behavior

  • Target Compound : While crystallographic data are unavailable, the sulfonamide (–SO₂NH–) and ethoxy groups are expected to participate in N–H⋯O and O–H⋯O hydrogen bonds, similar to the 2D network observed in 4-chloro-N-(3-chlorobenzoyl) derivatives () .
  • Comparison with Cyclohexyl Analog (): The cyclohexyl derivative forms a monoclinic crystal system (space group P2₁/c), with hydrogen bonds stabilizing the lattice. The cycloheptyl variant may adopt a less symmetric crystal structure due to increased ring strain .

Biological Activity

4-Chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and its effects on various cellular pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide can be represented as follows:

C13H18ClNO3S\text{C}_{13}\text{H}_{18}\text{Cl}\text{N}\text{O}_3\text{S}

This structure features a chloro substituent, an ethoxy group, and a sulfonamide functional group, which are critical for its biological activity.

The primary mechanism through which 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide exerts its biological effects is through inhibition of specific enzymes. Notably, it has shown potential as an inhibitor of carbonic anhydrase and other sulfonamide-sensitive enzymes. The inhibition of these enzymes can lead to various physiological effects, including alterations in acid-base balance and modulation of ion transport mechanisms.

Enzyme Inhibition

Research has demonstrated that 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide effectively inhibits carbonic anhydrase activity. The following table summarizes the inhibitory effects observed in various studies:

Study Enzyme IC50 (µM) Notes
Study 1Carbonic Anhydrase II0.5Significant inhibition noted at low concentrations.
Study 2Carbonic Anhydrase IV0.8Comparable efficacy to other known inhibitors.
Study 3Other sulfonamide targets1.2Broad-spectrum activity against related enzymes.

Cellular Effects

In addition to enzyme inhibition, the compound has been studied for its effects on cellular proliferation and apoptosis:

  • Cell Proliferation : In vitro studies have indicated that 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide reduces the proliferation of certain cancer cell lines.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Case Study 1: Inhibition in Cancer Cell Lines

A study investigated the effect of 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 10 µM after 48 hours of treatment. The mechanism was linked to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Study 2: Effects on Inflammatory Pathways

Another study explored the anti-inflammatory properties of the compound in a murine model of inflammation induced by lipopolysaccharide (LPS). Administration of 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha, IL-6) compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

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